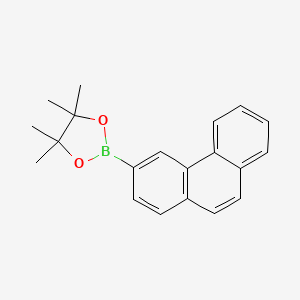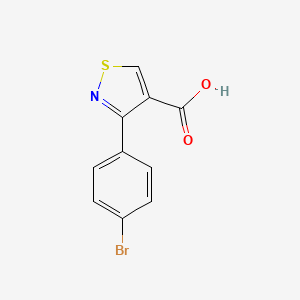
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid is an organic compound that features a bromophenyl group attached to an isothiazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-isothiazolecarboxylic acid typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium catalysts for Suzuki–Miyaura coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Scientific Research Applications
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: This compound is similar in structure but lacks the isothiazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but has an isoxazole ring instead of an isothiazole ring.
Uniqueness
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid is unique due to its combination of a bromophenyl group, an isothiazole ring, and a carboxylic acid functional group. This unique structure imparts specific chemical properties that make it valuable for various applications in research and industry .
Properties
CAS No. |
19762-94-8 |
|---|---|
Molecular Formula |
C10H6BrNO2S |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
InChI Key |
ZPNXTYZDWGAQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC=C2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





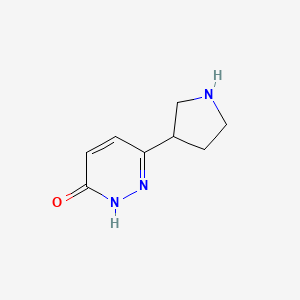
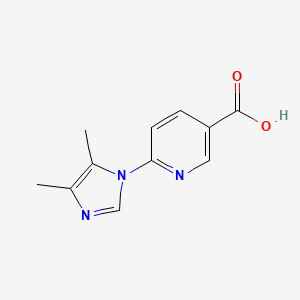
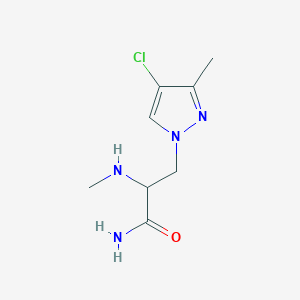
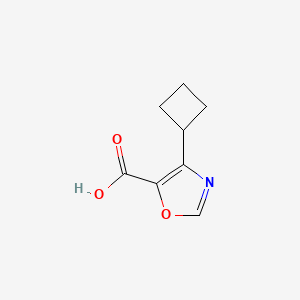

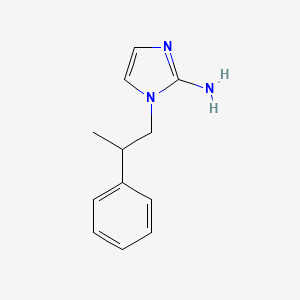


![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)

